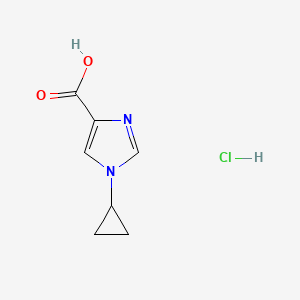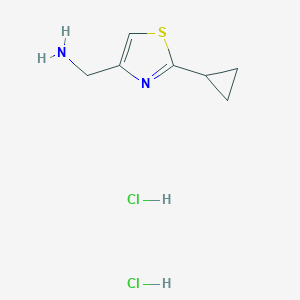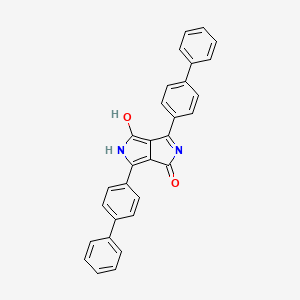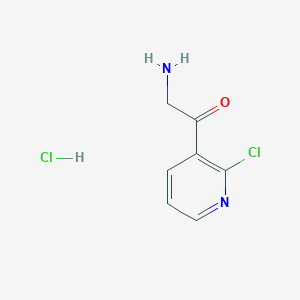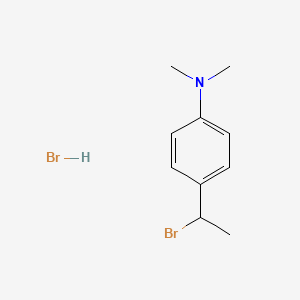
4-tert-Butyl-6-hydroxy-2-(2-pyridyl)pyrimidine
Vue d'ensemble
Description
4-tert-Butyl-6-hydroxy-2-(2-pyridyl)pyrimidine is a biochemical compound used for proteomics research . It has a molecular formula of C13H15N3O and a molecular weight of 229.28 .
Molecular Structure Analysis
The 4-tert-Butyl-6-hydroxy-2-(2-pyridyl)pyrimidine molecule contains a total of 33 bonds. There are 18 non-H bonds, 9 multiple bonds, 2 rotatable bonds, 3 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 amidine derivative, 1 secondary amine (aliphatic), and 1 Pyridine .Chemical Reactions Analysis
While specific chemical reactions involving 4-tert-Butyl-6-hydroxy-2-(2-pyridyl)pyrimidine are not available, similar compounds have been used in various reactions. For instance, 4,4′,4″-Tri-tert-Butyl-2,2′:6′,2″-terpyridine has been used in the synthesis of methylated alkanes and ketones via Ni-catalyzed methylation of unactivated alkyl halides and acid chlorides .Applications De Recherche Scientifique
Proteomics Research
This compound is utilized in proteomics, which is the large-scale study of proteins, particularly their structures and functions. It’s used as a biochemical tool to investigate protein interactions and modifications, aiding in the understanding of cellular processes at the molecular level .
Organic Synthesis
In organic chemistry, this molecule serves as a building block for synthesizing more complex organic compounds. Its structure is particularly useful for constructing pyrimidine rings, which are common in many pharmaceuticals .
Medicinal Chemistry
Researchers use 4-tert-Butyl-6-hydroxy-2-(2-pyridyl)pyrimidine in the design and development of new drugs. Its pyrimidine core is a common motif in drug molecules, and modifications to its structure can lead to new pharmacologically active compounds .
Catalysis
This compound may act as a ligand for catalytic complexes in reactions such as allylic substitutions and cross-couplings. Its ability to coordinate to metals can enhance the reactivity and selectivity of catalytic systems .
Material Science
In material science, it could be used to synthesize new materials with specific electronic or photonic properties. The pyridyl group, in particular, can be a key component in creating materials for organic electronics .
Analytical Chemistry
As an analytical reagent, 4-tert-Butyl-6-hydroxy-2-(2-pyridyl)pyrimidine can be used in chemical assays to detect or quantify other substances, particularly through its interaction with various enzymes and proteins .
Environmental Chemistry
This compound might be involved in research related to environmental chemistry, such as the development of sensors for detecting pollutants or the study of degradation pathways for organic molecules in the environment .
Biochemistry
In biochemistry, it can be used to study enzyme mechanisms and substrate specificity. The hydroxy and pyridyl groups can mimic natural substrates or act as inhibitors for enzymes, providing insights into their function .
Propriétés
IUPAC Name |
4-tert-butyl-2-pyridin-2-yl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c1-13(2,3)10-8-11(17)16-12(15-10)9-6-4-5-7-14-9/h4-8H,1-3H3,(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAZVVJBYFVNPJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=O)NC(=N1)C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-tert-Butyl-6-hydroxy-2-(2-pyridyl)pyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2-(1H-pyrazol-1-yl)ethyl]piperazine dihydrochloride](/img/structure/B1384086.png)
![1-{8-Azabicyclo[3.2.1]octan-3-yl}-3,3-dimethylurea hydrochloride](/img/structure/B1384089.png)

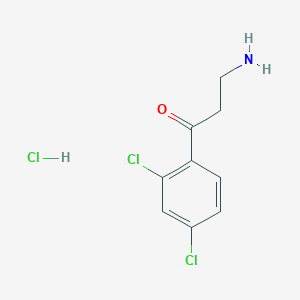
![6-Amino-3,10-dioxatricyclo[5.2.1.0,1,5]decan-4-one hydrochloride](/img/structure/B1384095.png)

